molecular formula C13H8BrN3O B1501324 2-(6-Bromo-pyridin-2-yloxy)-quinoxaline CAS No. 1065484-83-4

2-(6-Bromo-pyridin-2-yloxy)-quinoxaline

Cat. No.: B1501324
CAS No.: 1065484-83-4
M. Wt: 302.13 g/mol
InChI Key: JCOMMMPDWJVTJO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound represents a sophisticated heterocyclic molecule with the Chemical Abstracts Service registry number 1065484-83-4. The systematic nomenclature reflects the compound's complex molecular architecture, which consists of a quinoxaline ring system linked through an ether oxygen to a brominated pyridine moiety. The molecular formula C13H8BrN3O indicates the presence of thirteen carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 302.13 grams per mole.

The structural characterization of this compound reveals several important molecular descriptors that define its chemical identity. The Simplified Molecular Input Line Entry System notation provides a standardized representation: BrC1=CC=CC(=N1)OC1=CN=C2C=CC=CC2=N1. The International Chemical Identifier key JCOMMMPDWJVTJO-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecule in chemical databases. These standardized identifiers ensure precise communication and cataloging within the scientific community.

The compound exhibits specific physical and chemical properties that distinguish it from other quinoxaline derivatives. The density is calculated to be 1.590 grams per cubic centimeter, while the exact molecular mass equals 300.98507 daltons. The topological polar surface area measures 47.9 square angstroms, and the compound contains zero hydrogen bond donors but four hydrogen bond acceptors. The calculated partition coefficient value of 4.2 indicates moderate lipophilicity, suggesting potential for membrane permeability.

Property Value
Molecular Formula C13H8BrN3O
Molecular Weight 302.13 g/mol
Chemical Abstracts Service Number 1065484-83-4
Density 1.590 g/cm³
Topological Polar Surface Area 47.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bond Count 2

Historical Context in Heterocyclic Chemistry

The development of quinoxaline derivatives such as this compound must be understood within the broader historical context of heterocyclic chemistry advancement. Quinoxaline itself, also known as benzopyrazine, represents a fundamental heterocyclic compound containing a ring complex composed of fused benzene and pyrazine rings. The parent quinoxaline structure was first described in the late nineteenth century, establishing the foundation for subsequent derivative development.

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)oxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-6-3-7-12(17-11)18-13-8-15-9-4-1-2-5-10(9)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOMMMPDWJVTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671816
Record name 2-[(6-Bromopyridin-2-yl)oxy]quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-83-4
Record name 2-[(6-Bromo-2-pyridinyl)oxy]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Bromopyridin-2-yl)oxy]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(6-Bromo-pyridin-2-yloxy)-quinoxaline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoxaline core substituted with a bromo-pyridine moiety. This unique arrangement contributes to its biological properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Studies have shown that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
    • The National Cancer Institute (NCI) evaluated related quinoxaline derivatives, revealing promising anticancer properties with varying degrees of potency across different cell lines .
  • Antimicrobial Properties :
    • Quinoxaline derivatives have been reported to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases .
  • Neuroprotective Effects :
    • Some studies indicate that quinoxalines may possess neuroprotective properties, potentially beneficial in neurodegenerative disorders .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Quinoxaline Basic structure without substitutionsAntimicrobial, anticancer
6-Bromo-quinoxaline Bromo substitution enhances potencyIncreased anticancer activity
2-(Bromo-pyridin-4-yloxy)-quinoxaline Different pyridine substitutionAntimicrobial and anticancer

Case Studies

  • Anticancer Efficacy :
    A study conducted by the NCI assessed various quinoxaline derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant inhibition rates against multiple cancer cell lines, with some achieving GI50 values below 10 µM .
  • Antimicrobial Activity :
    Research published in antimicrobial journals highlighted the effectiveness of quinoxaline derivatives against resistant bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name Substituents/Modifications Biological Activity (IC₅₀ or Key Findings) Reference
6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a) Chloropyridinylmethoxy group at position 2 Antibacterial activity (specific data not provided)
2-(8-Methoxy-coumarin-3-yl)-quinoxaline (3b) Coumarin-methoxy group at position 2 Antiproliferative activity against MCF-7 cells (IC₅₀ = 1.85 µM)
6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (4) Bromo, chloro, and trifluoromethylphenyl groups Dual anticancer and antimicrobial effects
2-{5-[2-(Methylethyl)phenyl]-3-phenyl-2-pyrazolinyl}-1,3-thiazolino[5,4-b]quinoxaline (33) Thiazolino-pyrazolinyl hybrid Antiamoebic activity (IC₅₀ = 0.17 µM)
BQR695 (Novartis compound) Dimethoxyphenyl and acetamide groups Antiplasmodial activity via PfPI4-kinase inhibition
2-(6-Methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f) Methoxy-phenyl and nitrile groups Herbicidal and fungicidal activity (Protox inhibitor)

Key Comparative Insights

Antiproliferative Activity

  • Compound 3b (coumarin-methoxy substitution) demonstrated superior potency against MCF-7 breast cancer cells (IC₅₀ = 1.85 µM) compared to staurosporine (IC₅₀ = 6.77 µM). The methoxy group on the coumarin moiety enhanced activity, while bromination of the coumarin ring (e.g., compound 5, IC₅₀ = 55.0 µM) drastically reduced efficacy, highlighting the sensitivity of substituent positioning .
  • In contrast, compound 4 (bromo-chloro-amino substitution) exhibited dual anticancer and antimicrobial effects, suggesting that halogenation at specific positions (e.g., 6-bromo) combined with aromatic amines enhances broad-spectrum activity .

Antimicrobial and Antiparasitic Activity

  • Compound 33, with a thiazolino-pyrazolinyl hybrid structure, showed potent antiamoebic activity (IC₅₀ = 0.17 µM), emphasizing the role of fused heterocyclic systems in targeting parasitic enzymes .

Structural-Activity Relationship (SAR) Trends

  • Halogenation: Bromine at the 6-position (as in this compound) may improve lipophilicity and target binding, but its efficacy depends on the accompanying substituents (e.g., chloro groups in compound 4 enhanced antimicrobial activity) .
  • Electron-Donating Groups : Methoxy and coumarin moieties (e.g., compound 3b) enhance anticancer activity by facilitating hydrogen bonding and π-π interactions with cellular targets .
  • Hybrid Structures : Fusion with thiazole, coumarin, or pyrazoline rings broadens biological activity spectra, as seen in compounds 33 and 3a .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(6-Bromo-pyridin-2-yloxy)-quinoxaline typically involves three major stages:

Preparation of Quinoxaline Core

The quinoxaline nucleus is commonly synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or ethyl pyruvate. This reaction proceeds under reflux conditions in solvents like n-butanol or ethanol to yield 2-substituted quinoxalines.

  • For example, o-phenylenediamine reacts with ethyl pyruvate in n-butanol to produce 2-hydroxy-3-methylquinoxaline as an intermediate.

  • Subsequent halogenation or functional group modifications on the quinoxaline core can be performed using reagents such as phosphorus oxychloride (POCl3) to yield chloro-substituted quinoxalines, which are reactive intermediates for further coupling.

Preparation of 6-Bromo-pyridin-2-ol Derivative

The brominated pyridine moiety, specifically 6-bromo-pyridin-2-ol, is prepared through selective bromination of pyridin-2-ol or its derivatives. Bromination can be achieved using phosphorus tribromide (PBr3) or other brominating agents under controlled temperature conditions.

  • For instance, 3-methoxyquinoxalin-5-ol was brominated using PBr3 at 0°C to yield an 8-bromoquinoxaline derivative, demonstrating the feasibility of selective bromination on heterocyclic systems.

Formation of the Ether Linkage (Aryloxy-quinoxaline)

The critical step in synthesizing this compound is the formation of the ether bond between the quinoxaline and bromopyridine rings. This is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • Nucleophilic aromatic substitution (SNAr): The chloro-substituted quinoxaline intermediate reacts with 6-bromo-pyridin-2-ol under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to form the ether linkage.

  • Palladium-catalyzed coupling (Buchwald-Hartwig type): Alternatively, palladium-assisted coupling of the brominated pyridine with a hydroxyquinoxaline derivative can be employed to afford the desired ether product in good yields.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Quinoxaline core synthesis o-Phenylenediamine + ethyl pyruvate, reflux in n-butanol 70-85 Formation of 2-hydroxy-3-methylquinoxaline
Halogenation (bromination) PBr3, 0°C to RT, 5 h 75-80 Selective bromination on pyridine/quinoxaline ring
Ether bond formation (SNAr) 2-chloroquinoxaline + 6-bromo-pyridin-2-ol, K2CO3, DMF, reflux 7 h 80-85 Nucleophilic aromatic substitution
Palladium-catalyzed coupling Pd catalyst, base, 1,4-dioxane, 100°C, 7 h 80-90 Alternative method, good overall yield

Detailed Literature Findings

  • A study on quinoxaline derivatives describes the synthesis of 2-(p-formylphenoxy)-3-methylquinoxaline intermediates by refluxing chloroquinoxaline with hydroxy aromatic compounds in acetonitrile for 30 hours, indicating prolonged reaction times for ether formation.

  • Palladium-assisted coupling reactions have been successfully used to couple brominated aromatic compounds with amine or hydroxyl-substituted heterocycles, providing a versatile and efficient route to complex quinoxaline derivatives.

  • The use of bases such as potassium carbonate and polar aprotic solvents like DMF or 1,4-dioxane is critical to facilitate the nucleophilic substitution and maintain high yields.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Advantages Limitations
Quinoxaline core formation Condensation o-Phenylenediamine + diketone Reflux in n-butanol High yield, straightforward Requires pure starting materials
Bromination of pyridine ring Electrophilic aromatic substitution PBr3 or brominating agent 0°C to RT, several hours Selective bromination Sensitive to reaction conditions
Ether bond formation SNAr Chloroquinoxaline + 6-bromo-pyridin-2-ol + K2CO3 Reflux in DMF or acetonitrile Economical, simple setup Long reaction times
Ether bond formation Pd-catalyzed coupling Pd catalyst, base, 1,4-dioxane 100°C, several hours High yield, versatile Requires expensive catalyst

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-substituted quinoxaline derivatives like 2-(6-Bromo-pyridin-2-yloxy)-quinoxaline?

  • Methodological Answer : A common approach involves bromination of precursors (e.g., 5-bromo-2-hydroxyacetophenone) in glacial acetic acid at 60°C, followed by condensation with o-phenylenediamine in ethanol under reflux. Sodium acetate is often used as a catalyst. For example, intermediates like 2-(5-bromo-2-hydroxyphenyl)-3,4-dihydroquinoxaline are synthesized with yields of ~56–61% . Subsequent functionalization (e.g., acetylation or halogenation) can introduce bromine or other groups.

Q. How are quinoxaline derivatives structurally characterized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) is critical for identifying isomerism and substituent positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using software like SHELX) resolves crystal packing and hydrogen-bonding interactions. For instance, ¹H-NMR of 7-bromo-2-(2-methylimidazo[1,2-b]pyridazin-3-yl)quinoxaline revealed distinct proton environments at δ 9.89 (d, J=6 Hz) and δ 8.72 (d, J=4.4 Hz) .

Advanced Research Questions

Q. How does substitution at the quinoxaline scaffold influence antiproliferative activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that substituents like the 8-methoxy-coumarin-3-yl group enhance cytotoxicity. For example, compound 3b (2-(8-methoxy-coumarin-3-yl)-quinoxaline) exhibited an IC₅₀ of 1.85 µM against MCF-7 cells, while bromination at the coumarin moiety reduced activity (IC₅₀ = 55.0 µM) . Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like topoisomerase II .

Q. What computational strategies are used to optimize quinoxaline-based inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify key interactions with targets like TGF-βRI. For instance, SB 525334 (a quinoxaline derivative) inhibits TGF-βRI with an IC₅₀ of 14.3 nM, validated by smad2/3 nuclear localization assays . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .

Q. How can researchers resolve contradictions in biological activity data for quinoxaline derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Orthogonal validation methods include:

  • Re-synthesizing compounds and verifying purity via HPLC.
  • Testing across multiple cell lines (e.g., MCF-7 vs. MCF-10A for selectivity) .
  • Cross-referencing computational predictions with experimental IC₅₀ values .

Q. What challenges arise in crystallizing quinoxaline derivatives, and how are they addressed?

  • Methodological Answer : Quinoxalines often form π-π stacking interactions, complicating crystal growth. Strategies include:

  • Using high-resolution synchrotron data for SHELX refinement .
  • Introducing bulky substituents (e.g., tert-butyl groups) to disrupt symmetry and improve crystal packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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